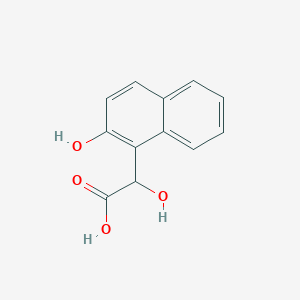

2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic Acid

Description

BenchChem offers high-quality 2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c13-9-6-5-7-3-1-2-4-8(7)10(9)11(14)12(15)16/h1-6,11,13-14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJIBKVYISSOOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377294 | |

| Record name | 2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624722-10-7 | |

| Record name | 2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Initial Characterization of 2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic acid: A Framework for Synthesis, Elucidation, and Profiling

An In-Depth Technical Guide for Drug Development Professionals

Abstract

2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic acid is a novel molecule featuring both a naphthalene scaffold and an α-hydroxy carboxylic acid moiety. While structurally related to known biologically active compounds, this specific chemical entity remains largely uncharacterized in scientific literature. This guide presents a comprehensive, field-proven framework for the de novo characterization of this compound. We provide a robust, hypothetical pathway for its synthesis, purification, and rigorous analytical characterization. This document serves as a blueprint for researchers and drug development professionals, detailing the necessary experimental workflows—from structural elucidation by spectroscopic methods to the determination of key physicochemical properties—required to establish a foundational data package for this promising new chemical entity.

Introduction and Strategic Rationale

The convergence of a naphthalene core with an α-hydroxy acid functional group in 2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic acid presents a compelling subject for chemical and pharmacological investigation. Naphthalene derivatives are well-established pharmacophores found in numerous therapeutic agents, valued for their lipophilicity and ability to engage in π-stacking interactions with biological targets.[1][2] Similarly, α-hydroxy acids are a class of compounds with demonstrated biological activities, including significant antimicrobial properties.[3]

The specific molecule of interest, however, lacks a public record of its synthesis or properties. Therefore, this guide moves beyond a review of existing data to propose a complete, end-to-end workflow for its initial scientific appraisal. The causality behind our experimental choices is rooted in established principles of physical organic chemistry and analytical science, ensuring a self-validating and trustworthy data package. This framework is designed to provide the foundational knowledge required for any subsequent drug discovery and development efforts.

Proposed Synthesis and Purification Workflow

A logical and efficient synthesis is the critical first step. We propose a nucleophilic addition to an aldehyde, a classic and reliable method for generating α-hydroxy acids.

Proposed Synthesis: Cyanohydrin Formation and Hydrolysis

The most direct route to the target compound is a two-step process starting from the commercially available 2-hydroxy-1-naphthaldehyde. This involves the formation of a cyanohydrin intermediate, followed by acidic hydrolysis to yield the carboxylic acid.

Diagram: Proposed Synthetic Pathway

Caption: A proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Materials: 2-hydroxy-1-naphthaldehyde, sodium cyanide (NaCN), glacial acetic acid, concentrated hydrochloric acid (HCl), diethyl ether, anhydrous magnesium sulfate.

Step 1: Cyanohydrin Formation

-

In a well-ventilated fume hood, dissolve 10.0 g of 2-hydroxy-1-naphthaldehyde in 150 mL of ethanol in a three-neck round-bottom flask equipped with a dropping funnel and magnetic stirrer.

-

Prepare a solution of 5.7 g of NaCN in 20 mL of water and add it to the dropping funnel.

-

Cool the reaction flask to 0-5 °C using an ice bath.

-

Add the NaCN solution dropwise to the stirred aldehyde solution over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, add 10 mL of glacial acetic acid dropwise.

-

Allow the reaction to stir at room temperature for 4 hours. Monitor progress by Thin Layer Chromatography (TLC).

Step 2: Hydrolysis to Carboxylic Acid

-

Once the formation of the intermediate is complete, carefully add 100 mL of concentrated HCl to the reaction mixture.

-

Heat the mixture to reflux (approx. 80-90 °C) for 8 hours. The nitrile will hydrolyze to a carboxylic acid, often accompanied by the precipitation of ammonium chloride.

-

Cool the mixture to room temperature and then place it in an ice bath for 1 hour to maximize precipitation of the product.

-

Collect the crude solid product by vacuum filtration and wash with cold water.

Purification Protocol

The primary purification method will be recrystallization, chosen for its efficiency in removing impurities from crystalline solids.

-

Dissolve the crude solid in a minimal amount of hot ethanol.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, then to 0-4 °C to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo.

-

Assess purity via melting point determination and High-Performance Liquid Chromatography (HPLC).

Structural Elucidation and Physicochemical Profiling

With a purified sample, a suite of analytical techniques must be employed to unequivocally confirm the structure and define its basic properties.

Workflow for Compound Characterization

Diagram: Analytical Characterization Workflow

Caption: The integrated workflow for structural and physicochemical analysis.

Spectroscopic and Spectrometric Analysis

High-Resolution Mass Spectrometry (HRMS)

-

Rationale: To confirm the elemental composition and exact mass of the molecule, which is the most definitive proof of its molecular formula.

-

Protocol:

-

Prepare a 1 mg/mL solution of the compound in methanol.

-

Infuse the solution into an ESI-Q-TOF mass spectrometer.

-

Acquire spectra in both positive and negative ion modes.

-

-

Expected Data: The molecular formula is C₁₂H₁₀O₃. The monoisotopic mass is 202.06299 Da.[4]

| Ion Adduct | Expected m/z |

| [M-H]⁻ | 201.0557 |

| [M+H]⁺ | 203.0703 |

| [M+Na]⁺ | 225.0522 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: To determine the precise connectivity of atoms in the molecule. 1H NMR identifies proton environments, 13C NMR identifies carbon environments, and 2D NMR (like COSY and HSQC) confirms proton-proton and proton-carbon correlations.

-

Protocol:

-

Dissolve ~10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

Acquire 1H, 13C, DEPT-135, COSY, and HSQC spectra on a 400 MHz or higher spectrometer.

-

-

Predicted 1H and 13C NMR Data (in DMSO-d₆):

-

1H NMR: Expect signals for 6 aromatic protons on the naphthalene ring (δ 7.0-8.5 ppm), one singlet for the α-hydroxy proton (δ 5.0-5.5 ppm), and broad signals for the phenolic and carboxylic acid protons (variable, likely >9.0 ppm).

-

13C NMR: Expect signals for 12 distinct carbons. Key signals include the carboxylic carbon (δ ~170-175 ppm), the α-hydroxy methine carbon (δ ~70-75 ppm), and aromatic carbons (δ ~110-155 ppm), including a phenolic carbon signal at the higher end of this range.

-

Infrared (IR) Spectroscopy

-

Rationale: To confirm the presence of key functional groups.

-

Protocol:

-

Acquire a spectrum using an ATR-FTIR spectrometer.

-

-

Expected Data:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| O-H (Alcohol/Phenol) | 3200-3600 (broad) |

| C=O (Carboxylic Acid) | 1700-1725 |

| C=C (Aromatic) | 1500-1600 |

Physicochemical Property Determination

Lipophilicity (LogP)

-

Rationale: LogP is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). An RP-HPLC method is chosen for its speed and reproducibility.[5]

-

Protocol:

-

Perform isocratic RP-HPLC analysis using a C18 column with varying methanol/water mobile phase compositions.

-

Calculate the capacity factor (k) for each composition.

-

Extrapolate to 100% water to determine log k_w, which is a reliable estimate of logP.

-

Compare the experimental value to computationally predicted values for similar structures (e.g., XLogP3 for 2-(2-hydroxy-1-naphthyl)acetic acid is 2.3).[4]

-

Aqueous Solubility

-

Rationale: Poor aqueous solubility is a major hurdle in drug development. Early assessment is crucial.

-

Protocol:

-

Use the shake-flask method. Add excess solid to a pH 7.4 phosphate buffer.

-

Agitate at a constant temperature for 24 hours to ensure equilibrium.

-

Centrifuge and filter the solution.

-

Determine the concentration of the dissolved compound in the supernatant via a calibrated UV-Vis or HPLC method.

-

Preliminary Biological Screening

Given the structural motifs, an initial assessment of antimicrobial activity is a logical starting point.[3][6]

Diagram: High-Level Biological Screening Cascade

Caption: A workflow for initial biological activity assessment.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Prepare a stock solution of the compound in DMSO.

-

Perform serial two-fold dilutions in a 96-well plate containing appropriate bacterial growth media.

-

Inoculate each well with a standardized suspension of test bacteria (e.g., Staphylococcus aureus and Escherichia coli).

-

Incubate for 18-24 hours at 37 °C.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This technical guide outlines a comprehensive and scientifically rigorous framework for the initial characterization of the novel compound 2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic acid. By following the proposed workflows for synthesis, purification, structural elucidation, and physicochemical profiling, researchers can build a robust and reliable data package. This foundational knowledge is indispensable for validating the chemical entity and serves as the critical first step in evaluating its potential for further development in pharmaceutical or other life science applications.

References

-

PubChem. 2-(2-Hydroxy-1-naphthyl)acetic acid | C12H10O3 | CID 294566. National Center for Biotechnology Information. [Link]

-

PubChemLite. (2r)-2-hydroxy-2-(naphthalen-2-yl)acetic acid. [Link]

-

MDPI. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. [Link]

-

PMC. Biological Activities and Biochemical Composition of Endemic Achillea fraasii. National Center for Biotechnology Information. [Link]

-

Chemsrc. CAS#:16651-64-2 | (R)-2-Hydroxy-2-(naphthalen-1-yl)acetic acid. [Link]

-

ResearchGate. Chiral aliphatic hydroxy compounds in nature: A review of biological functions and practical applications. [Link]

-

ResearchGate. (Naphthalen-1-yloxy)-acetic acid benzylidene/(1-phenylethylidene)-hydrazide derivatives: Synthesis, antimicrobial evaluation, and QSAR studies. [Link]

-

ResearchGate. Synthesis of 1-((2-hydroxynaphthalen-1-yl)(phenyl)methyl)semicarbazide/thiosemicarbazide by a two-step reaction. [Link]

- Google Patents.

-

PubMed. Substituted naphthalen-1-yl-acetic acid hydrazides: synthesis, antimicrobial evaluation and QSAR analysis. National Center for Biotechnology Information. [Link]

-

MDPI. Tailorable Antibacterial Activity and Biofilm Eradication Properties of Biocompatible α-Hydroxy Acid-Based Deep Eutectic Solvents. [Link]

-

MDPI. Synthesis and Characterization of 2-(((2,7-Dihydroxynaphthalen-1-yl)methylene)amino)-3′,6′-bis(ethylamino)-2′,7′-dimethylspiro[isoindoline-1,9′-xanthen]-3-one and Colorimetric Detection of Uranium in Water. [Link]

-

ResearchGate. Synthesis of (2-naphthalen-1-yl-acetylamino)-acetic acid. [Link]

-

MDPI. Analytics, Properties and Applications of Biologically Active Stilbene Derivatives. [Link]

-

PubChem. (2-Hydroxyphenyl)acetic acid | C8H8O3 | CID 11970. National Center for Biotechnology Information. [Link]

-

PMC. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation. National Center for Biotechnology Information. [Link]

-

Sciforum. Hydro-lipophilic properties of chlorinated and brominated 1-hydroxynaphthalene-2-carboxanilides. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Substituted naphthalen-1-yl-acetic acid hydrazides: synthesis, antimicrobial evaluation and QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2-(2-Hydroxy-1-naphthyl)acetic acid | C12H10O3 | CID 294566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sciforum.net [sciforum.net]

- 6. mdpi.com [mdpi.com]

A Comprehensive Guide to the Spectroscopic Characterization of 2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic Acid

Abstract

This technical guide provides a detailed, predictive framework for the spectroscopic analysis of 2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic acid, a complex molecule featuring both a naphthalene core and an α-hydroxy acid moiety. In the absence of direct published spectra for this specific compound, this document serves as an essential resource for researchers in synthetic chemistry, pharmacology, and materials science. By leveraging established spectroscopic principles and data from structurally analogous compounds, we outline the anticipated results from Infrared (IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Each section explains the theoretical underpinnings, provides detailed experimental protocols, and presents predicted data in a clear, tabular format. This guide is designed to empower scientists to unequivocally identify and characterize this molecule, ensuring structural integrity in research and development applications.

Introduction and Molecular Structure Overview

2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic acid is a bifunctional aromatic compound of significant interest. Its structure combines the rigid, electron-rich 2-hydroxynaphthalene system with a chiral α-hydroxy acid side chain. This unique arrangement suggests potential applications as a synthetic building block for novel pharmaceuticals, a ligand in coordination chemistry, or a monomer for specialized polymers.

Accurate structural elucidation is the bedrock of any chemical research. Spectroscopic analysis provides the necessary toolkit to confirm molecular identity, assess purity, and understand structural nuances. This guide offers a multi-faceted approach, detailing the expected spectroscopic signatures that arise from the molecule's distinct functional groups:

-

The 2-Hydroxynaphthalene Group: A polycyclic aromatic system that will dominate the UV-Vis spectrum and produce a complex set of signals in the aromatic region of NMR spectra.

-

The α-Hydroxy Acid Group: This moiety contains three key features: a carboxylic acid, an α-hydroxyl group, and a chiral methine center. These will generate highly characteristic signals in IR and NMR spectroscopy and dictate predictable fragmentation patterns in mass spectrometry.

The following sections will deconstruct the expected analytical data from each major spectroscopic technique.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is an indispensable tool for identifying the functional groups within a molecule. For the title compound, the spectrum is expected to be rich with information, particularly in the hydroxyl and carbonyl regions. The presence of extensive hydrogen bonding is predicted to significantly influence the position and shape of key absorption bands.

Rationale for Expected Absorptions

The most prominent features will arise from the O-H and C=O stretching vibrations. The carboxylic acid O-H stretch is notoriously broad, often spanning from 2500-3300 cm⁻¹, due to strong intermolecular hydrogen bonding that forms stable dimers.[1][2] This broad peak will likely overlap with the sharper C-H stretching bands. The α-hydroxyl O-H stretch will appear as a distinct, moderately broad band around 3500-3200 cm⁻¹. The carbonyl (C=O) stretch of the carboxylic acid is expected as a strong, sharp band between 1760-1690 cm⁻¹.[1][2] Aromatic C=C stretching vibrations will be visible in the 1600-1450 cm⁻¹ region, while the C-O stretches from the alcohol and carboxylic acid will appear in the fingerprint region (1320-1000 cm⁻¹).[1]

Predicted IR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity & Characteristics |

| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Very Broad, Strong |

| Alcoholic/Phenolic O-H | Stretch | 3500 - 3200 | Broad, Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Sharp, Medium |

| Aliphatic C-H | Stretch | ~2900 | Sharp, Weak |

| Carbonyl C=O | Stretch | 1760 - 1690 | Sharp, Very Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Strong (multiple bands) |

| Carboxylic Acid O-H | Bend | 1440 - 1395 | Medium, Broad |

| Carboxylic Acid C-O | Stretch | 1320 - 1210 | Strong |

| Alcoholic C-O | Stretch | ~1050 | Medium to Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Pressure Application: Lower the pressure arm to ensure firm and even contact between the sample and the crystal.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental interference.

-

Sample Scan: Acquire the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background by the instrument software to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft laboratory wipe.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing the Chromophore

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The extensive π-conjugated system of the 2-hydroxynaphthalene moiety acts as a powerful chromophore, which will be the dominant feature in the UV-Vis spectrum.

Rationale for Expected Absorptions

Naphthalene and its derivatives typically exhibit strong ultraviolet absorption due to π→π* electronic transitions.[3] A common feature for substituted naphthalenes is a strong absorption band around 220 nm.[4][5] The presence of hydroxyl groups (auxochromes) on the aromatic ring is expected to cause a bathochromic (red) shift of the absorption maxima and potentially increase their intensity. We can anticipate multiple absorption bands corresponding to different electronic transitions within the naphthalene ring system.

Predicted UV-Vis Absorption Maxima (in Methanol or Ethanol)

| Transition Type | Predicted λ_max (nm) | Rationale |

| π→π | ~220 - 230 | High-energy transition, characteristic of the naphthalene core.[4][5] |

| π→π | ~270 - 290 | Characteristic B-band (benzenoid) of the naphthalene system. |

| π→π* | ~320 - 340 | Lower-energy L-band (benzenoid), often showing fine structure. |

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble. Methanol or ethanol are common choices.

-

Sample Preparation: Prepare a dilute stock solution of the compound of known concentration (e.g., 1 mg/mL). From this, prepare a series of dilutions to find a concentration that yields an absorbance between 0.1 and 1.0 AU (typically in the µg/mL range).

-

Instrument Setup: Use a matched pair of quartz cuvettes (1 cm path length).

-

Blanking: Fill both the sample and reference cuvettes with the pure solvent and run a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 200-400 nm).

-

Measurement: Empty the sample cuvette, rinse it with the analyte solution, and then fill it with the analyte solution. Place it back in the spectrophotometer.

-

Data Acquisition: Scan the sample to obtain the absorption spectrum and identify the wavelengths of maximum absorbance (λ_max).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR will be essential for confirming the structure of 2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic acid.

Rationale for Predicted Chemical Shifts

-

¹H NMR: The spectrum will be characterized by several distinct regions. The aromatic protons on the naphthalene ring will appear downfield (7.0-8.5 ppm) due to aromatic ring current effects, showing complex splitting patterns. The single methine proton (α-carbon) will likely be a singlet around 5.0-5.5 ppm. The labile protons (phenolic-OH, alcoholic-OH, and carboxylic-OH) will appear as broad singlets. The carboxylic acid proton is the most deshielded, typically appearing far downfield (>10 ppm).[2] These labile protons can be confirmed by adding a drop of D₂O to the NMR tube, which will cause their signals to disappear due to hydrogen-deuterium exchange.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid will be the most downfield signal, expected in the 165-185 δ range.[2] The carbons of the naphthalene ring will resonate between 110-155 δ. The α-carbon, bonded to two oxygen atoms, will appear around 70-80 δ.

Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Table 3: Predicted ¹H NMR Chemical Shifts

| Proton Type | Predicted Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | Disappears with D₂O exchange.[2] |

| Phenolic (-OH) | 9.0 - 10.0 | Broad Singlet | Disappears with D₂O exchange. |

| Aromatic (Naphthyl-H) | 7.0 - 8.5 | Multiplets | 6 protons with complex coupling. |

| Alcoholic (-OH) | 5.5 - 6.5 | Broad Singlet | Disappears with D₂O exchange. |

| Methine (-CH) | 5.0 - 5.5 | Singlet | Chiral center proton. |

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Predicted Shift (δ, ppm) | Notes |

|---|---|---|

| Carbonyl (-COOH) | 170 - 180 | Characteristic downfield shift.[2] |

| Aromatic (C-O) | 150 - 158 | Phenolic carbon. |

| Aromatic (C-C & C-H) | 110 - 135 | Multiple signals for the 10 naphthalene carbons. |

| Methine (-CH(OH)) | 70 - 80 | α-carbon attached to two electronegative oxygen atoms. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for observing exchangeable protons) in a 5 mm NMR tube.

-

Standard Addition: Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ = 0.00 ppm), if not already present in the solvent.

-

Instrument Tuning: Place the tube in the NMR spectrometer and lock onto the deuterium signal of the solvent. Tune and shim the instrument to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. A typical experiment might involve a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. This requires a larger number of scans than ¹H NMR due to the low natural abundance of ¹³C.

-

(Optional) D₂O Exchange: After initial spectra are acquired, add 1-2 drops of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum to identify the exchangeable -OH and -COOH protons.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is the ultimate tool for determining the molecular weight of a compound and gaining structural information through its fragmentation patterns. For a polar, acidic molecule like this, Electrospray Ionization (ESI) is the preferred method.

Rationale for Predicted Mass and Fragments

The molecular formula of 2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic acid is C₁₂H₁₀O₄, giving it a monoisotopic mass of 218.0579 Da. In ESI negative mode ([M-H]⁻), we expect to see the deprotonated molecule at m/z 217.0507. The structure offers several logical points for fragmentation under tandem MS (MS/MS) conditions. The most likely fragmentation pathways involve neutral losses of small, stable molecules like water (H₂O) and carbon dioxide (CO₂).

Predicted m/z Values (ESI Negative Mode)

| Ion | Predicted m/z | Identity | Fragmentation Pathway |

| [M-H]⁻ | 217.05 | Deprotonated Molecular Ion | Loss of the carboxylic acid proton. |

| [M-H-H₂O]⁻ | 199.04 | Fragment Ion 1 | Loss of water from the α-hydroxyl and methine proton. |

| [M-H-CO₂]⁻ | 173.06 | Fragment Ion 2 | Decarboxylation of the parent ion. |

| [M-H-H₂O-CO]⁻ | 171.03 | Fragment Ion 3 | Loss of carbon monoxide from Fragment 1. |

| [C₁₀H₇O]⁻ | 143.05 | Fragment Ion 4 | Cleavage of the C-C bond between the ring and side chain. |

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable solvent system, typically a mixture of water and methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to aid ionization.

-

LC Separation (Optional but Recommended): Inject the sample into an HPLC system (e.g., using a C18 column) to purify it from any contaminants before it enters the mass spectrometer.

-

Ionization: The eluent from the LC is directed into the ESI source. A high voltage is applied to a capillary, creating a fine spray of charged droplets.

-

Desolvation: The charged droplets evaporate in a heated tube, releasing the charged analyte ions into the gas phase.

-

Mass Analysis (MS1): The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z) to generate the full scan mass spectrum.

-

Fragmentation (MS/MS): To confirm the structure, the parent ion of interest (e.g., m/z 217.05) is isolated, fragmented by collision with an inert gas (Collision-Induced Dissociation, CID), and the resulting fragment ions are mass-analyzed.

Integrated Analysis for Unambiguous Confirmation

While each spectroscopic technique provides valuable clues, their combined power yields an undeniable structural proof. The final confirmation of 2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic acid is achieved by cross-correlating the data from all analyses.

Conclusion

This guide establishes a robust, predictive methodology for the comprehensive spectroscopic analysis of 2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic acid. By systematically applying IR, UV-Vis, NMR, and MS, researchers can confidently verify the synthesis and purity of this compound. The provided protocols are based on standard, validated laboratory practices, and the predicted data, grounded in established chemical principles, offer a reliable benchmark for experimental results. This document serves as a critical resource for any scientist or drug development professional working with this or structurally related molecules.

References

-

Gu, Q., Xia, Y., Chen, S., Su, P., Yang, Z., Trindle, C. O., & Knee, J. L. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Physical Chemistry Chemical Physics. [Link]

-

Gu, Q., et al. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Physical Chemistry Chemical Physics. [Link]

-

Gu, Q., et al. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Physical Chemistry Chemical Physics, 20(40), 25972-25979. [Link]

-

Rapacioli, M., et al. (2018). Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives - Insights on the potential double aromatic ring substructures of interstellar bump carriers. Astronomy & Astrophysics, 620, A123. [Link]

-

Rapacioli, M., et al. (2018). Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives. Astronomy & Astrophysics. [Link]

-

ResearchGate. (2022). Normalized UV-vis absorption spectra of the naphthalene derivatives in CH2Cl2 solution and as thin films. ResearchGate. [Link]

-

Hossain, M. A., et al. (2022). Spectroscopic, Computational, Molecular Docking and Dynamics Simulations Studies of 4-Amino-3-hydroxyNaphthalene-1-Sulfonic Acid (ANSA): Polycyclic Aromatic Compounds. Polycyclic Aromatic Compounds. [Link]

-

ResearchGate. (n.d.). UV spectra of naphthalene (C10H8) (1 mg/L) dissolved in 96 % ethanol. ResearchGate. [Link]

-

Fadhal, H. H., & Al-Janabi, A. H. (2022). Resolution Infrared and UV-Vis spectrum of Naphthalene and Anthracene Compounds. Journal of Physics: Conference Series, 2322(1), 012061. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary Chemistry. [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 3. researchgate.net [researchgate.net]

- 4. Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives - Insights on the potential double aromatic ring substructures of interstellar bump carriers | Astronomy & Astrophysics (A&A) [aanda.org]

- 5. aanda.org [aanda.org]

Biological Activity Screening of Novel Naphthalene Derivatives

An In-Depth Technical Guide:

Introduction: The Naphthalene Scaffold - A Privileged Structure in Medicinal Chemistry

Naphthalene, a simple bicyclic aromatic hydrocarbon, serves as a foundational scaffold for a vast array of biologically active compounds. Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1] The structural rigidity of the naphthalene core, combined with its lipophilic nature, provides an excellent platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][2] This versatility has made naphthalene-based molecules the subject of intense investigation in drug discovery, with several derivatives already established as FDA-approved drugs, such as naftifine (antifungal) and nafcillin (antibiotic).[1]

This guide provides a comprehensive framework for the systematic biological activity screening of novel naphthalene derivatives. We will move beyond a simple recitation of protocols to explain the strategic rationale behind constructing a screening cascade—from initial high-throughput triage to in-depth mechanistic studies. Our approach is designed to be both resource-efficient and scientifically rigorous, ensuring that the most promising candidates are identified and advanced with a high degree of confidence.

Part 1: The Screening Cascade - A Hierarchical Approach to Hit Identification

A successful screening campaign is not a single experiment but a multi-tiered, decision-driven process. The goal is to progressively filter a library of novel naphthalene derivatives, enriching for compounds with the desired biological activity while simultaneously eliminating those with undesirable properties, such as cytotoxicity (unless desired) or poor drug-like characteristics.

1.1 Tier 1: In Silico Triage and Primary High-Throughput Screening (HTS)

The initial tier is designed to rapidly assess a large number of compounds to identify "hits." This phase prioritizes speed and cost-effectiveness.

A. In Silico Pre-Screening: Before committing to expensive and time-consuming wet-lab synthesis and screening, computational methods can provide invaluable predictive data.[3][4] This initial step helps prioritize which derivatives to synthesize and test.

-

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical determinants of a drug's success.[5][6] Online tools and specialized software can predict parameters like Lipinski's Rule of Five compliance, aqueous solubility, and potential for P450 enzyme inhibition.[7][8] This early assessment flags compounds likely to fail later in development due to poor pharmacokinetics.

-

Molecular Docking: If a specific biological target (e.g., an enzyme or receptor) is known, molecular docking can predict the binding affinity and interaction patterns of the naphthalene derivatives with the target's 3D structure.[9] This helps in prioritizing compounds that are structurally complementary to the target site.

B. Primary High-Throughput Screening (HTS): The objective of HTS is to functionally test the prioritized library against a biological target or cellular system to identify active compounds.[10][11][12] These assays are typically performed in 96- or 384-well plate formats using automated liquid handling systems to maximize throughput.

The choice of primary assay is dictated by the desired therapeutic effect. For a library of naphthalene derivatives with unknown potential, a panel of primary screens is often employed. Below is a logical workflow for this screening cascade.

Caption: Workflow for the Broth Microdilution MIC Assay.

2.3 Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger. DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, causing the solution to lose its color. [13][14]The change in absorbance is proportional to the radical scavenging activity. [15] Protocol: DPPH Assay

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

-

Prepare stock solutions of the naphthalene derivatives in methanol or DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of various concentrations of the test compounds (or standard) to the wells.

-

Controls:

-

Positive Control: A known antioxidant like Ascorbic Acid or Trolox.

-

Negative Control: 100 µL DPPH solution plus 100 µL of the solvent (e.g., methanol).

-

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes. [13] * Measure the absorbance at 517 nm using a microplate spectrophotometer.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the formula:

-

% Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

-

Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the compound concentration. [15]

-

Conclusion and Future Directions

The systematic screening framework presented here provides a robust pathway for identifying and characterizing novel naphthalene derivatives with therapeutic potential. By integrating in silico predictions with a tiered in vitro testing strategy, researchers can efficiently navigate the complexities of early-stage drug discovery. The causality behind this hierarchical approach is rooted in resource management and scientific rigor: broad, rapid assays are used to cast a wide net, followed by progressively more specific and resource-intensive assays to confirm activity, determine potency, and elucidate the mechanism of action for only the most promising candidates.

Future research should focus on exploring the vast chemical space of naphthalene derivatives, guided by SAR insights from initial screening campaigns. Promising lead compounds identified through this workflow will require further characterization, including selectivity profiling against related targets, more advanced in vitro ADMET studies (e.g., metabolic stability in liver microsomes), and ultimately, validation in in vivo models of disease. [7][16][17]

References

- The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. (n.d.). International Journal of Pharmaceutical Sciences, 3(1), 1964-1969.

-

Schultz, T. W., & Moulton, B. A. (1985). Structure activity relationships of selected naphthalene derivatives. Bulletin of Environmental Contamination and Toxicology, 34(1), 1-6. Retrieved from [Link]

-

High Throughput Screening (HTS) of Novel Bioactive Compounds. (n.d.). Ramot. Retrieved from [Link]

-

Lloyd, M. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. Retrieved from [Link]

-

Bērziņa, D., et al. (2023). Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. Molecules, 28(15), 5851. Retrieved from [Link]

-

What is an Inhibition Assay? (n.d.). Biobide Blog. Retrieved from [Link]

-

The High-Throughput Screening Transformation in Modern Drug Development. (2025). Technology Networks. Retrieved from [Link]

-

Devlin, J. P. (Ed.). (1997). High Throughput Screening: The Discovery of Bioactive Substances. CRC Press. Retrieved from [Link]

-

Minarti, et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f & Zoll.) M.A. E3S Web of Conferences, 503, 07005. Retrieved from [Link]

-

Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs. Retrieved from [Link]

-

Early Hit-to-Lead ADME screening bundle. (n.d.). IQVIA. Retrieved from [Link]

-

Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8. Retrieved from [Link]

- Devlin, J. P. (1997). High Throughput Screening: The Discovery of Bioactive Substances. CRC Press.

-

Olejnik, A., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(24), 7546. Retrieved from [Link]

-

ADME Assays. (n.d.). Genesis Drug Discovery & Development. Retrieved from [Link]

-

Functional in vitro assays for drug discovery. (2023). Chem Help ASAP. Retrieved from [Link]

-

ADME Assays. (n.d.). Agilent. Retrieved from [Link]

-

Olejnik, A., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays-A Practical Approach. Molecules, 26(24), 7546. Retrieved from [Link]

-

Franken, N. A., et al. (2006). New Anticancer Agents: In Vitro and In Vivo Evaluation. The Cancer Journal, 12(5), 375-381. Retrieved from [Link]

-

Smith, P. T., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17293–17303. Retrieved from [Link]

-

Sghaier, M. B., et al. (2022). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Antioxidants, 11(12), 2213. Retrieved from [Link]

-

Sarker, A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(10), e20227. Retrieved from [Link]

-

Floegel, A., et al. (2011). Analytical Methods Used in Determining Antioxidant Activity: A Review. Preventive Nutrition and Food Science, 16(3), 181-196. Retrieved from [Link]

-

Fong, W. F., et al. (2007). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Cancer Biology & Therapy, 6(1), 81-90. Retrieved from [Link]

-

Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2020). Aging, 12(12), 11440–11456. Retrieved from [Link]

-

Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

-

Vinayakrishnan, A. (2025). The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. International Journal of Pharmaceutical Sciences, 3(1), 1964-1969. Retrieved from [Link]

-

Zaki, E. G., et al. (2023). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances, 13(2), 1014-1027. Retrieved from [Link]

-

Al-Mekhlafi, N. A., et al. (2023). Strategies Used for the Discovery of New Microbial Metabolites with Antibiotic Activity. Antibiotics, 12(5), 834. Retrieved from [Link]

-

Enzyme Inhibition Studies. (n.d.). BioIVT. Retrieved from [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

-

ADMETlab 2.0. (n.d.). ADMETStruct. Retrieved from [Link]

-

Gkeka, P. T., et al. (2024). Towards New Scaffolds for Antimicrobial Activity—In Silico/In Vitro Workflow Introducing New Lead Compounds. International Journal of Molecular Sciences, 25(1), 478. Retrieved from [Link]

-

New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. (2025). RSC Advances. Retrieved from [Link]

-

MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved from [Link]

-

Facci, L., et al. (2018). Cell Enumeration Assays: Application of the MTT and Sulforhodamine B Assays to Lipopolysaccharide-Stimulated Neonatal Rodent Microglia. In Microglia. Humana Press. Retrieved from [Link]

-

Discovery and In Silico Evaluation of Novel Triazole–Naphthalene Derivatives Targeting Phosphorylated Tau for Alzheimer's Disease: Molecular Docking and ADMET Profiling. (2023). ChemRxiv. Retrieved from [Link]

-

Zaki, E. G., et al. (2025). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. ResearchGate. Retrieved from [Link]

-

Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

-

Synthesis of 1,4 Naphthoquinone Derivatives and their In-Silico Evaluations. (n.d.). International Journal for Multidisciplinary Research. Retrieved from [Link]

- Methods of screening for antimicrobial compounds. (2003). Google Patents.

-

Synthesis, Characterization and Structure Activity Relationship (SAR) Studies of Differently Substituted Naphthalene and Triazine Incorporated Heterocyclic Molecule as Possible Anti-Bacterial and Anti-Fungal Agents. (n.d.). ResearchGate. Retrieved from [Link]

-

Arunkumar, P., et al. (2020). Synthesis, in vitro and in silico Studies of Naphthalene Pyrazoline Prop-2-en-1-one Derivatives. Asian Journal of Chemistry, 32(10), 2541-2547. Retrieved from [Link]

-

Zaki, E. G., et al. (2023). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances, 13(2), 1014-1027. Retrieved from [Link]

-

An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Towards New Scaffolds for Antimicrobial Activity—In Silico/In Vitro Workflow Introducing New Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. ADMETlab 2.0 [admetmesh.scbdd.com]

- 7. labs.iqvia.com [labs.iqvia.com]

- 8. kwon.engr.tamu.edu [kwon.engr.tamu.edu]

- 9. asianpubs.org [asianpubs.org]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. pharmasalmanac.com [pharmasalmanac.com]

- 12. routledge.com [routledge.com]

- 13. mdpi.com [mdpi.com]

- 14. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. e3s-conferences.org [e3s-conferences.org]

- 16. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ADME Assays | Genesis Drug Discovery & Development [gd3services.com]

A Comprehensive Computational Workflow for the Analysis of 2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic acid

This technical guide provides a comprehensive, multi-faceted computational workflow for the in-depth characterization of 2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple listing of methods to explain the causal reasoning behind each computational choice. The protocols outlined herein form a self-validating system, ensuring that each stage of the analysis builds upon a foundation of robust, scientifically-grounded data.

The core of this guide is a deep dive into a four-part computational strategy: (1) high-fidelity molecular modeling and structural analysis using Density Functional Theory (DFT); (2) elucidation of electronic properties and chemical reactivity; (3) in silico prediction of pharmacokinetic (ADMET) properties to assess drug-likeness; and (4) molecular docking simulations to identify and characterize potential biological targets. By integrating these approaches, we can construct a detailed profile of the target molecule, predicting its behavior from the quantum level to its potential interactions within a biological system.

Part 1: Foundational Molecular Modeling and Structural Analysis

Expertise & Experience: The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. An inaccurate starting geometry will propagate errors throughout all subsequent calculations. While molecular mechanics can provide a rapid initial structure, we employ Density Functional Theory (DFT) for its superior accuracy in describing electronic effects that govern molecular conformation. The choice of the B3LYP functional with a 6-31G(d,p) basis set offers a well-validated balance of computational efficiency and accuracy for organic molecules of this nature.[1][2]

Protocol 1: Geometry Optimization

-

2D to 3D Conversion: The molecule's 2D structure is first drawn using chemical drawing software (e.g., KingDraw, ChemDraw) and converted into an initial 3D conformation.[3]

-

Initial Optimization: A preliminary geometry optimization is performed using a molecular mechanics force field (e.g., MMFF94) to resolve any steric clashes or unnatural bond lengths.

-

DFT Optimization: The final, high-accuracy optimization is conducted using a quantum mechanics software package (e.g., Gaussian, ORCA).

-

Method: B3LYP hybrid functional.

-

Basis Set: 6-31G(d,p).

-

Solvent Simulation: The Polarizable Continuum Model (PCM) is applied to simulate an aqueous environment, providing a more biologically relevant conformation.

-

-

Frequency Analysis: A frequency calculation is performed on the optimized structure. The absence of imaginary frequencies confirms that the geometry represents a true energy minimum.

Data Presentation: Predicted Structural Parameters

| Parameter | Value | Description |

| Formula | C₁₂H₁₀O₃ | The molecular formula of the compound.[4] |

| Molecular Weight | 202.21 g/mol | The mass of one mole of the substance.[4] |

| Optimized Energy | Calculated Value | The final electronic energy from the DFT calculation. |

| Key Dihedral Angle | Calculated Value | The angle between the naphthalene and acetic acid moieties. |

Visualization: Geometry Optimization Workflow

Caption: Workflow for obtaining a verified 3D molecular structure.

Part 2: Electronic Structure and Chemical Reactivity

Expertise & Experience: With a stable structure established, we can now investigate the molecule's electronic landscape. This is critical for understanding its reactivity and potential for non-covalent interactions, which are the basis of drug-receptor binding. Frontier Molecular Orbital (FMO) theory, specifically the analysis of the Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO and LUMO), provides profound insight into the molecule's ability to donate or accept electrons.[1][5] A smaller HOMO-LUMO gap generally implies higher chemical reactivity.[2]

Protocol 2: Electronic Property Calculation

-

FMO Analysis: The energies of the HOMO and LUMO are extracted from the optimized DFT calculation output. The HOMO-LUMO energy gap (ΔE) is then calculated as ELUMO - EHOMO.

-

Molecular Electrostatic Potential (MEP) Mapping: An MEP surface is generated. This map visualizes electron-rich (red) and electron-poor (blue) regions, predicting sites for nucleophilic and electrophilic attack, respectively.

-

Natural Bond Orbital (NBO) Analysis: NBO calculations are performed to quantify atomic charges and identify key intramolecular interactions, such as hydrogen bonds, that contribute to the molecule's conformational stability.[5]

Data Presentation: Key Electronic Descriptors

| Descriptor | Calculated Value | Significance |

| HOMO Energy | Value in eV | Indicates electron-donating capability.[1][5] |

| LUMO Energy | Value in eV | Indicates electron-accepting capability.[1][5] |

| HOMO-LUMO Gap (ΔE) | Value in eV | Correlates with chemical stability and reactivity.[2] |

| Dipole Moment | Value in Debye | Measures overall molecular polarity. |

Visualization: Electronic Properties Workflow

Caption: Parallel analysis of electronic structure from the optimized geometry.

Part 3: In Silico Pharmacokinetic (ADMET) Profiling

Trustworthiness: A computationally derived molecule with ideal electronic properties is of little therapeutic value if it cannot reach its target in the body or is toxic. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical gatekeeping step in modern drug discovery.[6][7] We utilize validated, machine-learning-based web servers like ADMET-AI or SwissADME, which are trained on extensive databases of known drugs, to provide a reliable forecast of the molecule's pharmacokinetic profile.[3][8][9]

Protocol 3: ADMET Prediction

-

Structure Input: The molecule is represented as a SMILES string and submitted to a predictive platform (e.g., ADMET-AI).[8]

-

Property Calculation: The platform calculates a wide range of physicochemical and pharmacokinetic properties.

-

Analysis of Drug-Likeness:

-

Lipinski's Rule of Five: Assess compliance with the rules for oral bioavailability (Molecular Weight ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10).[3]

-

Solubility & Permeability: Evaluate predicted aqueous solubility (LogS) and cell permeability (e.g., Caco-2).

-

Metabolism: Check for potential inhibition or substrate activity for key Cytochrome P450 (CYP) enzymes.[9]

-

Toxicity: Screen for red flags such as potential for hERG inhibition (cardiotoxicity) or Ames mutagenicity.

-

Data Presentation: Predicted ADMET and Physicochemical Properties

| Property | Predicted Value | Acceptable Range | Assessment |

| Molecular Weight | 202.21 | ≤ 500 Da | Compliant |

| LogP (Lipophilicity) | Calculated Value | ≤ 5 | Compliant/Non-compliant |

| H-Bond Donors | 3 | ≤ 5 | Compliant |

| H-Bond Acceptors | 3 | ≤ 10 | Compliant |

| Aqueous Solubility (LogS) | Calculated Value | > -6 | Soluble/Insoluble |

| hERG Inhibition | Predicted Probability | Low | Low/High Risk |

| Ames Mutagenicity | Predicted Probability | Low | Low/High Risk |

Visualization: ADMET Screening Funnel

Caption: The systematic process of preparing and executing a molecular docking simulation.

Conclusion

This guide has detailed a rigorous, four-part computational methodology for the comprehensive analysis of 2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic acid. By systematically progressing from quantum mechanical structural optimization to the prediction of biological interactions, this workflow provides a powerful framework for generating actionable insights into the molecule's chemical nature, pharmacokinetic profile, and therapeutic potential. This in silico approach enables researchers to make informed decisions, prioritize resources, and accelerate the discovery and development process long before the first physical sample is synthesized.

References

- The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. (n.d.). International Journal of Advanced Research in Science, Communication and Technology.

-

Wang, G., Fan, M., Liu, W., He, M., Li, Y., & Peng, Z. (2021). Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1834-1842. Retrieved January 17, 2026, from [Link]

-

Exploring the Anticancer Activity, Molecular Docking and Density Functional Theory Analysis of α-Naphthalene Acetic Acid Derivatives. (2025). Journal of Biochemical and Molecular Toxicology, 39(11), e70582. Retrieved January 17, 2026, from [Link]

-

Synthesis, Molecular Docking, and Biological Studies of New Naphthalene-1,4-Dione-Linked Phenylpiperazine and Thioether. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Synthesis, molecular docking and pharmacological evaluations of novel naphthalene-pyrazoline hybrids as new orally active anti-inflammatory agents. (n.d.). Europe PMC. Retrieved January 17, 2026, from [Link]

-

Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF. (2024). Journal of Applied Organometallic Chemistry. Retrieved January 17, 2026, from [Link]

-

Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF. (2024). Journal of Applied Organometallic Chemistry. Retrieved January 17, 2026, from [Link]

-

(PDF) DFT study on geometries, electronic structures and electronic absorption of Naphthalene. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

-

ADMET-AI. (n.d.). ADMET-AI. Retrieved January 17, 2026, from [Link]

-

ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (2019). RSC Publishing. Retrieved January 17, 2026, from [Link]

-

Predict ADMET Properties with Proprietary Data. (n.d.). Digital Chemistry. Retrieved January 17, 2026, from [Link]

-

An Effective and Interpretable AutoML Method for Chemical ADMET Property Prediction. (2025). arXiv. Retrieved January 17, 2026, from [Link]

Sources

- 1. jaoc.samipubco.com [jaoc.samipubco.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. 3D-PAA28944 - 2-hydroxy-2-naphthalen-2-ylacetic-acid | 142… [cymitquimica.com]

- 5. jaoc.samipubco.com [jaoc.samipubco.com]

- 6. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digitalchemistry.ai [digitalchemistry.ai]

- 8. ADMET-AI [admet.ai.greenstonebio.com]

- 9. Auto-ADMET: An Effective and Interpretable AutoML Method for Chemical ADMET Property Prediction [arxiv.org]

Physical and chemical properties of 2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic acid

A Comprehensive Technical Guide to 2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic acid is a complex alpha-hydroxy acid derivative incorporating a naphthalene moiety. Due to its novelty, direct experimental data on this specific compound is not extensively available. This guide, therefore, provides a comprehensive theoretical and predictive analysis of its physical and chemical properties, grounded in the established characteristics of its constituent functional groups and analogous chemical structures. We will explore its molecular structure, predictable physicochemical properties, likely spectroscopic signature, and potential synthetic pathways. This document serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related compounds in fields such as medicinal chemistry and materials science.

Introduction and Nomenclature

2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic acid belongs to the class of alpha-hydroxy acids (AHAs), which are carboxylic acids featuring a hydroxyl group on the carbon atom adjacent to the carboxyl group.[1] AHAs are of significant interest in dermatology and cosmetic science for their exfoliative and skin-rejuvenating properties.[2] The presence of a bulky, aromatic hydroxynaphthalene group in the structure of the title compound suggests unique properties compared to simpler AHAs like glycolic or lactic acid.[3][4]

-

IUPAC Name: 2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic acid

-

Molecular Formula: C₁₂H₁₀O₄

-

Synonyms: (2-hydroxynaphthalen-1-yl)(hydroxy)acetic acid

The structure combines the features of a naphthalene ring, a phenol (specifically 2-naphthol), and an alpha-hydroxy acid. This unique combination could lead to interesting biological activities and chemical reactivity.

Molecular Structure and Stereochemistry

The core of the molecule is a naphthalene ring system. An acetic acid moiety is attached at the 1-position of the naphthalene ring, and this acetic acid is substituted with a hydroxyl group at the alpha position. Additionally, the naphthalene ring itself has a hydroxyl group at the 2-position.

The alpha-carbon of the acetic acid moiety is a chiral center, meaning this compound can exist as a pair of enantiomers, (R)- and (S)-2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic acid. The specific stereochemistry will be critical for any potential biological or pharmacological applications, as enantiomers often exhibit different activities.

Caption: Chemical structure of 2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic acid.

Predicted Physicochemical Properties

Due to the absence of extensive experimental data, the following properties are predicted based on the compound's structure and data from analogous compounds.

| Property | Predicted Value | Rationale and Comparative Analysis |

| Molecular Weight | 218.21 g/mol | Calculated from the molecular formula C₁₂H₁₀O₄. This is comparable to other naphthyl derivatives like 2-(2-hydroxynaphthalen-1-yl)acetic acid (202.21 g/mol ).[5] |

| Melting Point | High (>200 °C) | The presence of three hydroxyl groups and a carboxylic acid allows for extensive intermolecular hydrogen bonding. This strong intermolecular force will require significant energy to overcome, resulting in a high melting point. For comparison, 1-naphthoic acid has a melting point of 161 °C[6], and the addition of multiple hydrogen-bonding groups is expected to increase this value substantially. |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, acetone, DMSO). Limited solubility in non-polar solvents. Moderately soluble in water, with solubility increasing at higher pH. | The polar functional groups (hydroxyls, carboxylic acid) will facilitate dissolution in polar solvents. In water, solubility will be moderate but will increase significantly upon deprotonation of the carboxylic acid and phenolic hydroxyl group in basic conditions, forming a more soluble salt. |

| pKa | Carboxylic Acid: ~3-4, Phenolic Hydroxyl: ~9-10 | The carboxylic acid pKa is expected to be in the typical range for carboxylic acids. The phenolic hydroxyl's pKa will be similar to that of 2-naphthol (pKa ≈ 9.5). The alpha-hydroxyl group is not significantly acidic. |

| LogP | ~2.0 - 2.5 | The naphthalene ring is lipophilic, but the three hydroxyl groups and the carboxylic acid contribute to hydrophilicity. The predicted LogP suggests a moderate lipophilicity. |

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for the structural confirmation of the compound. The following are the expected key features in various spectroscopic techniques.

-

¹H NMR:

-

Aromatic Protons: A complex multiplet pattern in the range of 7.0-8.5 ppm corresponding to the protons on the naphthalene ring.

-

Alpha-Proton: A singlet at around 5.0-5.5 ppm for the proton on the chiral carbon (-CH(OH)-).

-

Hydroxyl and Carboxyl Protons: Broad singlets that are exchangeable with D₂O. Their chemical shifts can vary depending on the solvent and concentration.

-

-

¹³C NMR:

-

Naphthalene Carbons: Multiple signals in the aromatic region (110-150 ppm).

-

Carboxyl Carbon: A signal downfield, typically in the range of 170-180 ppm.

-

Alpha-Carbon: A signal around 70-80 ppm, characteristic of a carbon atom bonded to an oxygen atom.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad band from 3200-3600 cm⁻¹ due to the hydroxyl and carboxylic acid groups.

-

C=O Stretch: A strong, sharp peak around 1700-1750 cm⁻¹ from the carboxylic acid carbonyl group.

-

C=C Stretch: Peaks in the 1500-1600 cm⁻¹ region corresponding to the aromatic ring.

-

-

Mass Spectrometry:

-

Molecular Ion Peak (M+): An expected peak at m/z = 218.

-

Fragmentation: Likely fragmentation would involve the loss of water (H₂O) and carbon dioxide (CO₂).

-

Potential Synthetic Pathways

A plausible synthetic route to 2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic acid could involve the reaction of 2-hydroxy-1-naphthaldehyde with a cyanide source, followed by hydrolysis. This is a classic cyanohydrin reaction followed by hydrolysis of the nitrile.

Caption: A potential two-step synthesis of the target compound.

Experimental Protocol: Synthesis via Cyanohydrin Formation and Hydrolysis

Step 1: Cyanohydrin Formation

-

Dissolve 2-hydroxy-1-naphthaldehyde in a suitable solvent such as ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium cyanide (NaCN) in water, followed by the dropwise addition of a mineral acid (e.g., HCl) to generate HCN in situ. Maintain the temperature below 10 °C.

-

Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction carefully with a mild acid and extract the product with an organic solvent.

Step 2: Hydrolysis of the Nitrile

-

Dissolve the crude cyanohydrin intermediate in a concentrated acid solution (e.g., aqueous HCl or H₂SO₄).

-

Heat the mixture under reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.

-

Cool the reaction mixture and neutralize it to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and purify by recrystallization.

Self-Validating System: The purity and identity of the final product must be confirmed by melting point analysis, NMR, IR, and mass spectrometry, comparing the obtained data with the predicted values.

Chemical Reactivity and Stability

-

Esterification: The carboxylic acid group can be esterified under acidic conditions with an alcohol.

-

Oxidation: The alpha-hydroxy acid moiety can be susceptible to oxidation, potentially leading to the cleavage of the C-C bond between the carboxyl group and the naphthalene ring.

-

Aromatic Substitution: The naphthalene ring can undergo electrophilic substitution reactions, with the hydroxyl group acting as an activating, ortho-, para-directing group.

-

Stability: The compound is expected to be stable under normal laboratory conditions. However, it may be sensitive to light and strong oxidizing agents. It should be stored in a cool, dark place.

Potential Applications and Research Directions

Given its structure as a complex AHA, 2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic acid could be investigated for several applications:

-

Dermatology and Cosmetics: As a novel AHA, it could possess unique exfoliative, anti-aging, or skin-lightening properties.[2][3] Its larger size compared to glycolic acid might result in slower skin penetration and reduced irritation.[2]

-

Medicinal Chemistry: The naphthol and carboxylic acid moieties are common in pharmacologically active compounds. The molecule could serve as a scaffold for the development of new anti-inflammatory, antimicrobial, or anticancer agents.[7]

-

Material Science: The rigid naphthalene structure and the presence of multiple hydrogen-bonding groups make it a potential building block for supramolecular assemblies or polymers.[8]

Further research should focus on the efficient synthesis and purification of the R and S enantiomers, followed by a thorough evaluation of their biological activities and physicochemical properties.

Conclusion

While direct experimental data for 2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic acid is limited, a comprehensive theoretical profile can be constructed based on fundamental chemical principles and data from analogous structures. This guide provides a solid foundation for researchers, outlining its predicted properties, a plausible synthetic route, and potential areas of application. The unique combination of an alpha-hydroxy acid and a hydroxynaphthalene moiety makes it a compelling target for future research in both chemical and biological sciences.

References

-

A. D. A. Al-Atrushi, et al. (2024). Evaluating the Efficacy and Safety of Alpha-Hydroxy Acids in Dermatological Practice: A Comprehensive Clinical and Legal Review. PMC - NIH. [Link]

-

W. P. B. Smith. (2010). Applications of hydroxy acids: classification, mechanisms, and photoactivity. PMC - NIH. [Link]

-

Skin Mind Beauty Hair. (2024). Understanding Alpha Hydroxy Acids. Skin Mind Beauty Hair. [Link]

-

CeraVe. (n.d.). Understanding the Differences Between AHAs and BHAs. CeraVe. [Link]

-

Clinique. (n.d.). What is AHA - Alpha Hydroxy Acids?. Clinique. [Link]

-

PubChem. (n.d.). 2-(2-Hydroxy-1-naphthyl)acetic acid. PubChem. [Link]

-

Kajay Remedies. (n.d.). 2 Hydroxyphenylacetic Acid | CAS 614-75-5. Kajay Remedies. [Link]

-

Wikipedia. (n.d.). 1-Naphthoic acid. Wikipedia. [Link]

-

PubChem. (n.d.). (2-Hydroxyphenyl)acetic acid. PubChem. [Link]

-

Wikipedia. (n.d.). 2-Naphthoic acid. Wikipedia. [Link]

-

Chemsrc. (2025). (R)-2-Hydroxy-2-(naphthalen-1-yl)acetic acid. Chemsrc. [Link]

-

NIST. (n.d.). 2-Naphthalenecarboxylic acid. NIST WebBook. [Link]

-

Cheméo. (n.d.). Chemical Properties of Acetic acid, hydroxy- (CAS 79-14-1). Cheméo. [Link]

-

PubChem. (n.d.). 1-Naphthoic acid. PubChem. [Link]

-

PubChemLite. (2025). (2r)-2-hydroxy-2-(naphthalen-2-yl)acetic acid. PubChemLite. [Link]

-

ResearchGate. (n.d.). Synthesis of (2-naphthalen-1-yl-acetylamino)-acetic acid.... ResearchGate. [Link]

-

PubChem. (n.d.). N-Hydroxy-N-2-naphthalenylacetamide. PubChem. [Link]

-

ResearchGate. (n.d.). Synthesis of 1-((2-hydroxynaphthalen-1-yl)(phenyl)methyl)semicarbazide/thiosemicarbazide by a two-step reaction. ResearchGate. [Link]

- Google Patents. (n.d.). US5221772A - Preparation of 2-hydroxyphenyl-acetic acid.

-

PubChem. (n.d.). 1-{(E)-[(2-{[(E)-(2-hydroxy-1-naphthyl)methylidene]amino}phenyl)imino]methyl}-2-naphthol. PubChem. [Link]

-

Narang, R., et al. (2013). Substituted naphthalen-1-yl-acetic acid hydrazides: synthesis, antimicrobial evaluation and QSAR analysis. PubMed. [Link]

-

NIST. (n.d.). Acetic acid, hydroxy-. NIST WebBook. [Link]

-

PubChem. (n.d.). 2-Naphthol. PubChem. [Link]

-

PubChem. (n.d.). 2,6-Dihydroxynaphthalene. PubChem. [Link]

-

PubChem. (n.d.). 1,2-Dihydroxynaphthalene. PubChem. [Link]

Sources

- 1. Applications of hydroxy acids: classification, mechanisms, and photoactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluating the Efficacy and Safety of Alpha-Hydroxy Acids in Dermatological Practice: A Comprehensive Clinical and Legal Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. skinmindandbeauty.com.au [skinmindandbeauty.com.au]

- 4. clinique.com [clinique.com]

- 5. 2-(2-Hydroxy-1-naphthyl)acetic acid | C12H10O3 | CID 294566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Naphthoic acid | C11H8O2 | CID 6847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Substituted naphthalen-1-yl-acetic acid hydrazides: synthesis, antimicrobial evaluation and QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to (2-Hydroxynaphth-1-yl)acetic Acid (CAS 10441-45-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Hydroxynaphth-1-yl)acetic acid, registered under CAS number 10441-45-9, is a synthetic naphthalene derivative with significant utility in plant biology and organic synthesis. Structurally related to the well-characterized synthetic auxin, 1-Naphthaleneacetic acid (NAA), this compound is of considerable interest for its role in plant growth regulation, particularly in the induction of rooting in plant cuttings.[1][2] Its chemical structure, featuring both a carboxylic acid and a hydroxyl group on the naphthalene ring, also makes it a versatile intermediate for the synthesis of more complex molecules.[1] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, biological activity, and potential applications of (2-Hydroxynaphth-1-yl)acetic acid, tailored for professionals in research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of (2-Hydroxynaphth-1-yl)acetic acid are summarized in the table below.

| Property | Value | Source |

| CAS Number | 10441-45-9 | [3] |

| Molecular Formula | C₁₂H₁₀O₃ | [3] |

| Molecular Weight | 202.21 g/mol | [3] |

| IUPAC Name | 2-(2-hydroxynaphthalen-1-yl)acetic acid | [3] |

| Appearance | Solid | [1] |

| Melting Point | 150 °C | [1] |

| Boiling Point | 433.7 °C (Predicted) | |

| Density | 1.353 g/cm³ (Predicted) | |

| Solubility | Soluble in organic solvents. | [4] |

| InChI Key | JXCXDZUOPZXGIA-UHFFFAOYSA-N | [3] |

Spectroscopic Characterization

For unequivocal identification and quality control, spectroscopic data is paramount. Below is a summary of the expected and reported spectral characteristics for (2-Hydroxynaphth-1-yl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Data for (2-Hydroxynaphth-1-yl)acetic acid is available through public databases such as PubChem, with the source sample from Aldrich Chemical Company, Inc.[3]

Mass Spectrometry (MS)

A GC-MS spectrum is available for 2-(2-Hydroxy-1-naphthyl)acetic acid, which can be used to confirm its molecular weight and fragmentation pattern.[3] For the related compound 1-naphthaleneacetic acid, LC-MS/MS analysis has been used for its detection, showing a characteristic transition of m/z 185.1 → 140.9.[5] A similar fragmentation pattern, with adjustments for the additional hydroxyl group, would be expected for (2-Hydroxynaphth-1-yl)acetic acid.

Infrared (IR) Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands for the functional groups present.[1]

-

O-H stretch (hydroxyl): A broad band in the region of 3500-3200 cm⁻¹.[1]

-

O-H stretch (carboxylic acid): A very broad band from 3300-2500 cm⁻¹.[1]

-

C=O stretch (carboxylic acid): A strong absorption around 1700 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ range.[1]

-

Aromatic C-H stretch: Typically observed just above 3000 cm⁻¹.[1]

Synthesis Protocol

While a specific protocol for the synthesis of (2-Hydroxynaphth-1-yl)acetic acid is not explicitly detailed in the readily available literature, a plausible and efficient method can be derived from the synthesis of the related compound, 2-(2-Naphthoxy)acetic acid.[6] The proposed synthesis involves the reaction of 2-naphthol with an acetic acid synthon under basic conditions.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for (2-Hydroxynaphth-1-yl)acetic acid.

Step-by-Step Methodology

-

Dissolution of 2-Naphthol: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-naphthol in an appropriate solvent such as ethanol or a water/ethanol mixture.

-

Addition of Base: To the stirred solution, add a strong base like sodium hydroxide or potassium hydroxide to deprotonate the phenolic hydroxyl group, forming the more nucleophilic naphthoxide.

-

Addition of Glyoxylic Acid: Slowly add an aqueous solution of glyoxylic acid to the reaction mixture. The reaction is an electrophilic substitution on the electron-rich naphthalene ring, with the activated position 1 being the site of attack.

-

Heating and Reaction Monitoring: Heat the reaction mixture to reflux for several hours to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., HCl) to protonate the carboxylate and any unreacted naphthoxide.

-